1-(furan-3-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine
Description
This compound features an azetidine core substituted with a furan-3-carbonyl group at position 1 and a 4-methoxybenzenesulfonyl group at position 3.
Properties
IUPAC Name |
furan-3-yl-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-20-12-2-4-13(5-3-12)22(18,19)14-8-16(9-14)15(17)11-6-7-21-10-11/h2-7,10,14H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRIEWWTXAWYIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-3-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone typically involves multicomponent reactions (MCRs). One common approach is the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione with aryl aldehydes and cyclohexyl isocyanide . This method is advantageous due to its catalyst-free, one-pot operation, which simplifies the purification process and allows for the efficient construction of the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as atom economy and the use of environmentally benign reagents, are likely to be applied to optimize the synthesis process for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(furan-3-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the azetidinone moiety can be reduced to form alcohol derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the azetidinone moiety can produce alcohol derivatives.
Scientific Research Applications
1-(furan-3-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of furan-3-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit the proliferation and migration of vascular smooth muscle cells by suppressing the activation of matrix metalloproteinases and cyclooxygenase-2 (COX-2) . These interactions can lead to reduced neointima formation and other therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural features and properties of analogous compounds:
Physicochemical Properties
- Solubility : The 4-methoxybenzenesulfonyl group in the target compound may improve aqueous solubility compared to cyclohexanesulfonyl () or anthracene-substituted analogs () .
- Thermal Stability : The spiroazetidine (4b) exhibits high thermal stability (dec. >220°C), whereas the target compound’s stability may depend on the electron-withdrawing sulfonyl group mitigating azetidine ring strain .
Biological Activity
1-(Furan-3-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 295.31 g/mol
- CAS Number : 2034444-01-2
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide moiety is known for its role in inhibiting carbonic anhydrases (CAs), which are crucial in regulating pH and fluid balance in tissues. Recent studies have demonstrated that derivatives of benzenesulfonamide exhibit significant inhibitory effects on specific CA isoforms, suggesting similar potential for this compound.
Inhibition of Carbonic Anhydrases
Research has shown that compounds with sulfonamide groups can effectively inhibit carbonic anhydrases, particularly human carbonic anhydrase I (hCA I) and IX (hCA IX). For instance, a related study indicated that certain benzenesulfonamide derivatives displayed IC values ranging from 15.4 nM to 75.8 nM against hCA isoforms, outperforming standard inhibitors like acetazolamide .
| Compound | Target CA Isoform | IC (nM) | Comparison |
|---|---|---|---|
| 6e | hCA I | 75.8 | Better than AAZ (250 nM) |
| 6g | hCA XIII | 16.2 | More potent than AAZ (17 nM) |
| 6i | hCA IX | 17.0 | Comparable to AAZ |
Antitumor Activity
Preliminary studies suggest that azetidine derivatives may exhibit antitumor properties through modulation of immune responses. For example, compounds designed to inhibit PD-L1 showed promising results in blocking PD-1/PD-L1 interactions, which are critical in tumor immune evasion . The compound's structure suggests it could similarly influence immune checkpoints.
Study on Antitumor Effects
In a recent study, a series of azetidine derivatives were synthesized and evaluated for their antitumor activity. One particular derivative demonstrated significant inhibition of tumor growth in xenograft models, indicating the potential for further development as an anticancer agent .
Mechanistic Insights
Mechanistic studies revealed that the compound could enhance T-cell responses against tumors by blocking PD-L1 interactions, thereby promoting antitumor immunity. This aligns with findings from other sulfonamide-based compounds that modulate immune pathways .
Q & A
Q. What are the recommended synthetic strategies for preparing 1-(furan-3-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the azetidine core via cyclization of a β-chloroamine intermediate under basic conditions.
- Step 2 : Sulfonylation at the azetidine nitrogen using 4-methoxybenzenesulfonyl chloride in the presence of triethylamine (TEA) as a base .
- Step 3 : Acylation of the azetidine ring with furan-3-carbonyl chloride.
Key considerations: Solvent choice (e.g., dichloromethane for sulfonylation) and temperature control to minimize side reactions. Purity of intermediates should be verified via TLC or HPLC .
Q. How can researchers analytically characterize this compound?
- NMR Spectroscopy : H and C NMR to confirm the azetidine ring, sulfonyl, and carbonyl groups. For example, the sulfonyl group typically resonates near δ 125–135 ppm in C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (calculated: ~337.3 g/mol).
- HPLC : Purity assessment using a C18 column with UV detection at 254 nm .
Q. What methods are effective for isolating intermediates during synthesis?
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for azetidine intermediates.
- Recrystallization : For sulfonylated intermediates, polar solvents like ethanol/water mixtures improve crystal yield .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in sulfonylation steps?
- Parameter Screening : Vary base (e.g., TEA vs. DIPEA), solvent (DCM vs. THF), and stoichiometry.
- Computational Modeling : Use density functional theory (DFT) to predict transition-state energies and identify rate-limiting steps. For example, solvent polarity may stabilize intermediates in sulfonylation .
- Real-Time Monitoring : In situ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Q. How can researchers elucidate the mechanism of furan-3-carbonyl group introduction?
- Kinetic Studies : Monitor acylation rates under varying temperatures and concentrations to infer reaction order.
- Isotopic Labeling : Use O-labeled carbonyl groups to trace bonding patterns via MS/MS.
- DFT Calculations : Simulate nucleophilic attack pathways on the azetidine nitrogen to identify favorable transition states .
Q. What strategies are recommended for resolving contradictory spectroscopic data?
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 1-(4-methoxybenzenesulfonyl)azetidin-3-amine, δ 3.8 ppm for methoxy protons) .
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals, particularly in the aromatic and carbonyl regions.
- Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation .
Q. How can biological activity be systematically evaluated?
- In Vitro Assays : Screen against enzyme targets (e.g., kinases or proteases) using fluorescence-based assays.
- Docking Studies : Model interactions with proteins (e.g., COX-2) to predict binding affinity. The sulfonyl group may engage in hydrogen bonding with active-site residues .
- SAR Analysis : Compare activity with analogs (e.g., replacing furan-3-carbonyl with benzoyl groups) to identify pharmacophores .
Q. What computational tools are suitable for predicting regioselectivity in derivatization?
- Molecular Dynamics (MD) : Simulate steric and electronic environments to predict reactivity at azetidine positions.
- Machine Learning (ML) : Train models on existing azetidine reaction datasets to forecast optimal derivatization sites .
- Electrostatic Potential Maps : Visualize charge distribution to guide nucleophilic/electrophilic attack patterns .
Data Contradiction and Validation
Q. How should researchers address discrepancies in synthetic yields reported across studies?
- Reproducibility Checks : Replicate published procedures with strict adherence to reagent purity and equipment calibration.
- Error Analysis : Quantify variability in intermediate isolation (e.g., column chromatography recovery rates) .
- Meta-Analysis : Compare yield trends across structurally related azetidines to identify systemic issues (e.g., moisture sensitivity in sulfonylation) .
Methodological Resources
- Synthetic Protocols : Reference PubChem’s reaction datasets for azetidine sulfonylation and acylation .
- Computational Tools : ICReDD’s reaction path search software for optimizing multi-step syntheses .
- Biological Assays : Standardize protocols using guidelines from European Journal of Pharmaceutical Sciences (e.g., Zheng et al., 2008) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
